1-(2-Pyridyl)heptan-1,6-dione

Description

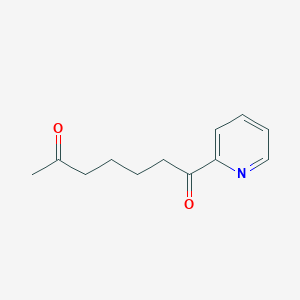

1-(2-Pyridyl)heptan-1,6-dione is a pyridine-derived diketone with a heptane backbone, featuring a pyridyl group at position 1 and ketone functionalities at positions 1 and 5. This structure imparts unique electronic and steric properties, making it a candidate for applications in coordination chemistry, catalysis, and organic synthesis.

Properties

IUPAC Name |

1-pyridin-2-ylheptane-1,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-10(14)6-2-3-8-12(15)11-7-4-5-9-13-11/h4-5,7,9H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIFCTKWJUNUHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641989 | |

| Record name | 1-(Pyridin-2-yl)heptane-1,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-56-1 | |

| Record name | 1-(2-Pyridinyl)-1,6-heptanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pyridin-2-yl)heptane-1,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2-Pyridyl)heptan-1,6-dione typically involves the reaction of 2-pyridinecarboxaldehyde with heptane-1,6-dione under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

1-(2-Pyridyl)heptan-1,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Pyridyl)heptan-1,6-dione has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various chemical studies.

Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Research into potential pharmaceutical applications includes investigating its role as a ligand in drug design and development.

Mechanism of Action

The mechanism by which 1-(2-Pyridyl)heptan-1,6-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2-Pyridyl)heptan-1,6-dione with pyridyl-containing compounds reported in the literature, focusing on structural features, physicochemical properties, and functional applications.

Structural and Functional Group Comparisons

Key Findings

Luminescence and Coordination Chemistry: Scandium 1-(2-pyridyl)naphtholate complexes exhibit strong luminescence due to the pyridyl group’s electron-donating nature and the naphtholate’s conjugated π-system .

Thermodynamic and Kinetic Behavior: Phosphonic acid derivatives like 1-(N-butylamino)-1-(2-pyridyl)-methylphosphonic acid show negative activation entropy (ΔS≠ = -49.1 J/K·mol), suggesting associative reaction mechanisms . The diketone in this compound could enable similar pathways, but its longer aliphatic chain may reduce steric constraints compared to aryl-phosphonic acids.

Electronic and Solubility Properties :

- Fluorinated pyridyl compounds (e.g., ) demonstrate enhanced stability due to fluorine’s electron-withdrawing effects. The heptane chain in this compound may increase lipophilicity, contrasting with hydrophilic dimethoxy derivatives (e.g., ).

Synthetic Applications :

- Pyridyl diketones are understudied, but related compounds like pyrene-4,5-dione and 3H-pyridine-2,6-dione are utilized in redox-active materials and pharmaceutical precursors. The dual ketones in this compound could facilitate cyclization reactions or serve as synthons for heterocycles.

Data Table: Comparative Physicochemical Properties

Biological Activity

1-(2-Pyridyl)heptan-1,6-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a heptan backbone with a pyridine ring. The presence of the ketone functional groups at positions 1 and 6 contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization processes. Various synthetic routes have been explored to optimize yield and purity.

Antibacterial Properties

Research indicates that compounds related to this compound exhibit antibacterial activity, particularly against resistant strains. A study focusing on pyridine derivatives demonstrated that modifications at the pyridine ring can enhance inhibitory effects against specific bacterial targets such as flavin-dependent thymidylate synthase (FDTS), which is crucial for bacterial survival.

Table 1: Inhibition Percentages of Related Compounds Against FDTS

| Compound | Structure | Inhibition % |

|---|---|---|

| B1-PP146 | Benzoxazine | 95.1 |

| 5 | Pyridine derivative | 23.1 |

| 6 | Pyridine derivative | 33.2 |

The above table illustrates the varying degrees of inhibition observed in different compounds when tested against FDTS, highlighting the potential of pyridine derivatives as antibacterial agents .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound on various human cell lines. The compound exhibited a relatively high cytotoxic threshold (CC50 > 100 μM), suggesting that it may be safe for therapeutic use at effective concentrations .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that substituents on the pyridine ring significantly influence biological activity. For instance, variations in the alkyl chain length or functional groups attached to the pyridine can modulate the compound's efficacy against bacterial enzymes.

Figure 1: Generalized SAR for Pyridine Derivatives

SAR Diagram (Note: Actual image link should be replaced with appropriate source)

Case Study 1: Antibacterial Efficacy Against Mycobacterium tuberculosis

A notable case study involved testing a series of pyridine derivatives, including this compound, against Mycobacterium tuberculosis. The results indicated that certain modifications led to improved inhibitory effects compared to standard treatments. The study emphasized the importance of optimizing substituents to enhance antibacterial activity without increasing toxicity .

Case Study 2: Evaluation in Drug Development

In a drug development context, researchers synthesized various analogs of this compound to evaluate their potential as novel antibacterial agents. The findings suggested that specific structural modifications could yield compounds with superior antibacterial properties while maintaining low cytotoxicity levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.